An In-Depth Technical Guide to the Solubility Profile of 1-(Cyclobutylcarbonyl)piperidin-4-one
An In-Depth Technical Guide to the Solubility Profile of 1-(Cyclobutylcarbonyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility for a Privileged Scaffold
The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents across a range of therapeutic areas, including oncology and virology.[1] Its synthetic tractability and versatile three-dimensional geometry allow for extensive chemical modification to optimize interactions with biological targets.[1] 1-(Cyclobutylcarbonyl)piperidin-4-one is a representative derivative, incorporating an N-acyl substitution that modulates the physicochemical properties of the parent piperidine ring.
In drug discovery and development, a compound's solubility is a critical, gatekeeping parameter. It directly influences absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting bioavailability and therapeutic efficacy.[2][3] Poor aqueous solubility is a leading cause of compound attrition in the development pipeline. Therefore, a thorough understanding and accurate determination of the solubility profile of a new chemical entity are paramount from the earliest stages of research.
This guide provides a comprehensive technical overview of the predicted solubility profile of 1-(Cyclobutylcarbonyl)piperidin-4-one, grounded in a structural analysis of its constituent moieties. More importantly, it offers detailed, field-proven experimental protocols for the precise determination of its kinetic and thermodynamic solubility in both aqueous and organic media, empowering researchers to generate the robust data required for informed decision-making in a drug development context.
Physicochemical Properties and Structural Analysis
The solubility of a molecule is intrinsically linked to its structure. By dissecting 1-(Cyclobutylcarbonyl)piperidin-4-one into its core components, we can develop a well-grounded hypothesis regarding its solubility behavior.
Chemical Structure:
A summary of the key physicochemical properties for 1-(Cyclobutylcarbonyl)piperidin-4-one is presented below. Properties for the parent 4-piperidone and a close analogue are included for comparison.
| Property | 1-(Cyclobutylcarbonyl)piperidin-4-one | 4-Piperidone (Parent Scaffold) | 1-(Cyclopropylcarbonyl)-4-piperidinone (Analogue) | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | C₅H₉NO | C₉H₁₃NO₂ | [4] |
| Molecular Weight ( g/mol ) | 181.23 | 99.13 | 167.00 | [4][5][6] |
| Predicted XLogP3 | ~ -0.1 | -0.7 | -0.52 | [5][6] |
| Hydrogen Bond Donors | 0 | 1 | 0 | Structural Analysis[3] |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | Structural Analysis |
| Topological Polar Surface Area (TPSA) | ~37.4 Ų | 29.1 Ų | ~37.4 Ų | [6] |
Structural Rationale for Solubility:
-
The Piperidin-4-one Core : The parent 4-piperidone contains a secondary amine (a hydrogen bond donor and acceptor) and a ketone (a hydrogen bond acceptor).[6] These polar functional groups grant it a degree of hydrophilicity and water solubility.
-
The N-Cyclobutylcarbonyl Group : The addition of the cyclobutylcarbonyl group at the N1 position has three major consequences:
-
Amide Formation : The piperidine nitrogen is converted to a tertiary amide. This eliminates its basicity, meaning the molecule's solubility will not be significantly affected by pH changes in the physiological range. It also removes the only hydrogen bond donor in the molecule.[3]
-
Increased Polarity : The amide carbonyl group adds a second strong hydrogen bond acceptor site, increasing the overall polar surface area compared to a simple N-alkyl derivative.[7]
-
Increased Lipophilicity : The cyclobutyl ring is a non-polar, hydrophobic moiety. This hydrocarbon character will counteract the polarity of the amide and ketone groups, tending to decrease aqueous solubility.
-
Solubility Prediction: Based on this analysis, 1-(Cyclobutylcarbonyl)piperidin-4-one is predicted to have low to moderate aqueous solubility . The loss of the hydrogen bond donor and the addition of the hydrophobic cyclobutyl group likely outweigh the introduction of the second polar carbonyl group. Conversely, it is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dichloromethane, which can effectively solvate the polar ketone and amide functionalities.[8]
Theoretical Framework: Key Factors Influencing Solubility
Understanding the theoretical principles governing solubility is crucial for designing experiments and interpreting data. The interplay of molecular structure and solvent properties dictates the extent to which a compound will dissolve.
Caption: Factors governing the solubility of a solid compound.
-
"Like Dissolves Like" : This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[9] Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.
-
pH-Dependence : For ionizable compounds, solubility is highly pH-dependent. However, as 1-(Cyclobutylcarbonyl)piperidin-4-one is a neutral molecule lacking an ionizable center, its solubility is expected to be largely independent of pH.
-
Temperature : For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces holding the solid together.
-
Crystal Polymorphism : The solid-state form of the compound can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lack of a strong, ordered crystal lattice.
Experimental Determination of Solubility: Protocols and Methodologies
Theoretical predictions must be confirmed by empirical data. The following protocols describe the gold-standard methods for determining thermodynamic (intrinsic) and kinetic (high-throughput) solubility.
Protocol 1: Kinetic Solubility Determination via the DMSO Co-Solvent Method
This method is a high-throughput approach used in early discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains soluble in an aqueous buffer.
Caption: Workflow for kinetic solubility determination.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(Cyclobutylcarbonyl)piperidin-4-one (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Causality: DMSO is used for its ability to solubilize a wide range of organic compounds at high concentrations.
-
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations for generating a standard curve.
-
Assay Plate Preparation: In a separate 96-well plate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Co-Solvent Dilution: Add a small, fixed volume of the 10 mM DMSO stock solution to the buffer in the assay plate wells (e.g., 2 µL into 198 µL of buffer). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Causality: This rapid dilution induces the precipitation of the compound if its concentration exceeds its aqueous solubility limit.
-
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours) to allow the system to approach equilibrium.
-
Solid Separation: Use a filter plate (e.g., 0.45 µm pore size) and vacuum manifold to separate the supernatant from any precipitated solid.
-
Self-Validation: This step is critical to ensure that only the truly dissolved compound is measured.
-
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against the standard curve prepared in Step 2. The resulting concentration is the kinetic solubility.
Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method
This is the definitive method for measuring the true equilibrium (thermodynamic) solubility of a compound. It involves creating a saturated solution and allowing it to reach equilibrium over an extended period.
Methodology:
-
Preparation: Add an excess amount of solid 1-(Cyclobutylcarbonyl)piperidin-4-one to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a glass vial.
-
Causality: An excess of solid is required to ensure that a saturated solution is formed and that solid material remains at equilibrium.
-
-
Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24 to 72 hours).
-
Self-Validation: The system must reach equilibrium. To confirm this, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.
-
-
Phase Separation: Allow the suspension to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the sample at high speed.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid material at the bottom.
-
Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method. Quantify the concentration using a validated HPLC-UV method with a standard curve.
-
Calculation: The thermodynamic solubility is the measured concentration of the saturated supernatant, adjusted for any dilution factors.
Protocol 3: Organic Solvent Solubility Profiling
To guide formulation and synthetic chemistry efforts, determining solubility in common organic solvents is essential. The shake-flask method described above can be directly adapted for this purpose.
Methodology:
-
Follow the steps outlined in Protocol 2 .
-
Replace the aqueous buffer with a panel of relevant organic solvents of varying polarity, such as:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Ethyl Acetate, Dichloromethane (DCM)
-
Non-Polar: Toluene, Hexane
-
-
Report the results in mg/mL or molarity for each solvent.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Solubility Data for 1-(Cyclobutylcarbonyl)piperidin-4-one
| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| PBS, pH 7.4 | Kinetic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
| PBS, pH 7.4 | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
| Water | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
| Methanol | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Acetonitrile | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Dichloromethane | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
Interpretation for Drug Development:
-
Aqueous Solubility (pH 7.4): This is the most critical parameter for predicting oral absorption. Low values (e.g., <10 µg/mL) may signal a risk of poor bioavailability and could necessitate the use of formulation enhancement strategies.
-
Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility (with kinetic being higher) can indicate that the compound is likely to precipitate over time from a supersaturated solution. This has implications for intravenous formulation development.
-
Organic Solvent Solubility: This data is vital for process chemists developing purification and crystallization methods. It also informs the selection of solvents for creating amorphous solid dispersions or other advanced formulations.
Conclusion
1-(Cyclobutylcarbonyl)piperidin-4-one, by virtue of its N-acylated piperidinone structure, is predicted to be a neutral molecule with low to moderate aqueous solubility and good solubility in polar organic solvents. While this theoretical analysis provides a strong directional hypothesis, it is not a substitute for rigorous experimental measurement. The detailed protocols provided in this guide for kinetic and thermodynamic solubility determination offer a robust framework for generating the high-quality, reliable data essential for advancing a compound through the drug discovery and development process. Accurate characterization of this fundamental physicochemical property is the first step toward overcoming potential biopharmaceutical challenges and successfully developing promising new therapeutic agents.
References
-
Chembk. 1-Cbz-Piperidin-4-one: A Comprehensive Overview. Available at: [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(48), 31203–31238. Available at: [Link]
-
PubChem. 4-Piperidone Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. 4-Piperidone. Available at: [Link]
-
PubChem. N-Acetyl-4-piperidone Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
O'Hagan, S., & Kell, D. B. (2021). Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Available at: [Link]
-
University of California, Davis. (2023). Solubility of Organic Compounds. Available at: [Link]
-
PubChem. 1-Ethylpiperidin-4-one Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CAS 1017021-42-9 | 1-(Cyclobutanecarbonyl)piperidin-4-one - Synblock [synblock.com]
- 5. You are being redirected... [hit2lead.com]
- 6. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
